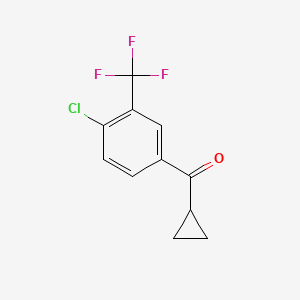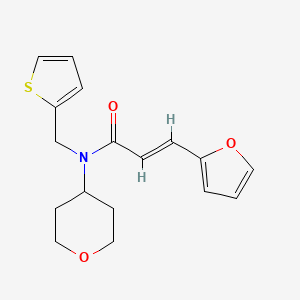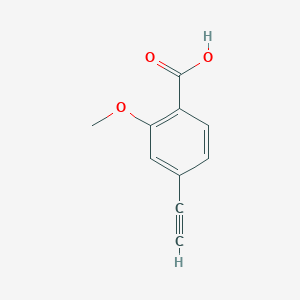
(4-Chloro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR . Unfortunately, the specific molecular structure analysis for “(4-Chloro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanone” is not provided in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, density, and solubility. For example, a similar compound, “(3-chloro-4-(trifluoromethyl)phenyl)(cyclopropyl)methanone”, has a predicted boiling point of 314.4±42.0 °C and a predicted density of 1.414±0.06 g/cm3 .Applications De Recherche Scientifique
Anti-Mycobacterial Agents
An efficient, high-yield synthesis method for phenyl cyclopropyl methanones, including compounds similar to (4-Chloro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanone, has been developed. This method involves the reaction of different aryl alcohols with 4'-fluoro-4-chloro-butyrophenone, demonstrating significant potential in anti-tubercular activities against Mycobacterium tuberculosis H37Rv in vitro. Some of these synthesized compounds have shown promising results, displaying minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. Notably, the most active compounds exhibited activity against multidrug-resistant (MDR) strains, with two of them showing a marginal enhancement of mean survival time in mice models (Dwivedi et al., 2005).
Synthetic Organic Chemistry Applications
In the realm of synthetic organic chemistry, (4-Chloro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanone serves as a precursor in various reactions:
Cyclopropenone Oximes Preparation and Reaction with Isocyanates : The preparation of cyclopropenone oximes and their reactions with isocyanates to afford diazaspiro[2.3]hexenones have been explored, demonstrating the versatility of cyclopropyl methanones in organic synthesis (Yoshida et al., 1988).
Crystal Structure Analysis : Studies on compounds structurally related to (4-Chloro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanone, such as 4-(Chloromethyl)benzophenone, provide insights into the crystal packing and intermolecular interactions, which are crucial for understanding the reactivity and stability of these compounds (Zang et al., 2007).
Synthesis of Antimicrobial Compounds : Further exploration into the synthesis of compounds derived from (4-Chloro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanone has revealed their antimicrobial activity. Such studies highlight the potential for developing new antimicrobial agents through the manipulation of the cyclopropyl methanone framework (Chaudhari, 2012).
Propriétés
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFGYFJJBLVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2688286.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2688288.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2688290.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2688293.png)


![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride](/img/structure/B2688299.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2688300.png)
![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)
![[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B2688304.png)